REACTION_SMILES
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[CH3:24][N:25]([CH3:26])[CH:27]=[O:28].[F:1][c:2]1[c:3](-[c:8]2[cH:9][c:10]([CH:13]=[O:14])[cH:11][nH:12]2)[cH:4][cH:5][cH:6][cH:7]1.[I:15][N:16]1[C:17](=[O:18])[CH2:19][CH2:20][C:21]1=[O:22].[OH2:23]>>[F:1][c:2]1[c:3](-[c:8]2[c:9]([I:15])[c:10]([CH:13]=[O:14])[cH:11][nH:12]2)[cH:4][cH:5][cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1c[nH]c(-c2ccccc2F)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCC(=O)N1I
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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O=Cc1c[nH]c(-c2ccccc2F)c1I
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |